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Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

Cat. No.: S548045

Frequently Asked Questions (FAQSs)

e Q1: Why does co-administration with a strong CYP3A inhibitor require a quizartinib dose

reduction?

o A: Quizartinib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme [1] [2].
Strong inhibitors like ketoconazole block this pathway, significantly reducing the drug's
clearance. A clinical study demonstrated this interaction leads to a 94% increase in the overall
exposure (AUC) to quizartinib [1] [2]. This elevated exposure increases the risk of
concentration-dependent adverse effects, most notably QT interval prolongation [1] [3] [4]. Dose
reduction mitigates this risk.

¢ Q2: Is a dose adjustment necessary when quizartinib is used with moderate CYP3A inhibitors?

o A: No. The same clinical study found that co-administration with the moderate inhibitor
fluconazole resulted in only a 20% increase in quizartinib AUC [1] [2]. This change was not
considered clinically significant enough to warrant a dose adjustment [1].

¢ Q3: What is the core safety concern related to increased quizartinib exposure?

o A: The primary risk is QT interval prolongation, which can lead to serious cardiac
arrhythmias, including Torsades de Pointes and cardiac arrest [1] [3] [4]. This risk is dose- and
concentration-dependent, forming the rationale for dose reduction with strong CYP3A inhibitors

[1] [4].
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Clinical Pharmacokinetic Data Summary

The table below summarizes the key findings from a drug-drug interaction study investigating the effects of

CYP3A inhibitors on quizartinib pharmacokinetics in healthy subjects [1] [2].

Impact on Impact on

CYP3A Inhibitor . o . o Dosing
. Quizartinib Cmax Quizartinib AUC .
Inhibitor Strength Recommendation
(GMR, 90% CI) (GMR, 90% CI)

Ketoconazole  Strong 117% (105%, 130%) 194% (169%, Dose reduction
223%) required [1] [2] [5]

Fluconazole Moderate 111% (100%, 124%) 120% (104%, No dose adjustment
138%) needed [1]

Cmax: maximum observed plasma concentration; AUC: area under the plasma concentration-time curve
from time 0 extrapolated to infinity; GMR: Geometric Mean Ratio (expressed as a percentage of the value

when quizartinib was administered alone); CI: Confidence Interval.

Detailed Experimental Protocol

For reference, here is the methodology from the pivotal clinical study that generated the above data [1]:

¢ Study Design: Open-label, randomized, parallel-group study in healthy subjects.
e Treatment Arms:
o Arm 1: Quizartinib (single 30 mg dose on Day 8) + Ketoconazole (200 mg twice daily, Days 1-
28).
o Arm 2: Quizartinib (single 30 mg dose on Day 8) + Fluconazole (200 mg twice daily, Days 1-
28).
o Arm 3: Quizartinib alone (single 30 mg dose on Day 8).
e Key Procedures: CYP3A inhibitors were administered for 7 days prior to quizartinib dosing to ensure
maximum enzyme inhibition. Blood samples were collected for pharmacokinetic analysis after the
quizartinib dose. Steady-state parameters were simulated from single-dose data [1].

Metabolic Pathway & Risk Mechanism
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The following diagram illustrates the metabolic interaction and the primary safety risk arising from increased

quizartinib exposure.
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Dosing Guidance for Clinical Research

For your research protocols, the following dose modifications are recommended when quizartinib is co-

administered with a strong CYP3A inhibitor [5]:

Planned Quizartinib Dose Adjusted Dose with Strong Inhibitor
53 mg daily Reduce to 26.5 mg daily
35.4 mg daily Reduce to 17.7 mg daily
26.5 mg daily Reduce to 17.7 mg daily

If the current dose is already 17.7 mg daily, treatment should be interrupted for the duration of strong

inhibitor use. The original quizartinib dose can be resumed dfter the strong inhibitor has been discontinued
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for 5 half-lives [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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